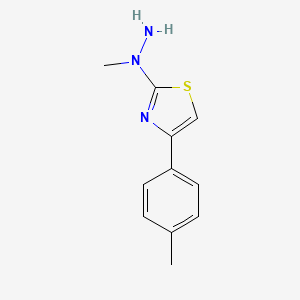![molecular formula C14H10N2O7S B14314462 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid CAS No. 111751-00-9](/img/structure/B14314462.png)
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a dinitrophenyl group, and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylsulfanyl chloride, which is then reacted with a benzoic acid derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanyl and dinitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(2,4-Dinitrophenyl)thio]benzoic acid
- 2-[(2,4-Dinitrophenyl)sulfanyl]benzoate
Uniqueness
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
111751-00-9 |
|---|---|
分子式 |
C14H10N2O7S |
分子量 |
350.31 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)sulfanyloxymethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)11-4-2-1-3-9(11)8-23-24-13-6-5-10(15(19)20)7-12(13)16(21)22/h1-7H,8H2,(H,17,18) |
InChIキー |
GHFLCNKSBHPDHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
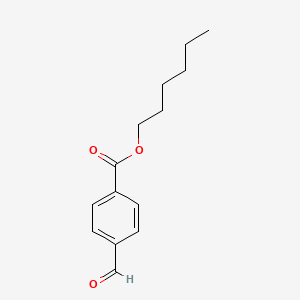

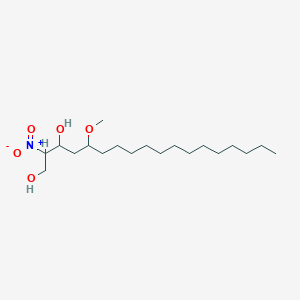
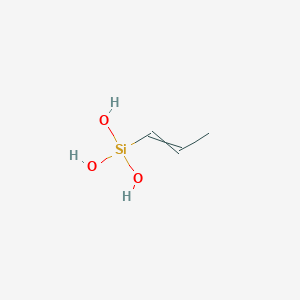
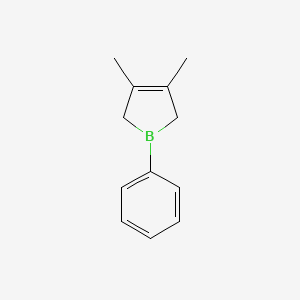
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
